molecular formula C15H15NO4S B2796404 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID CAS No. 670266-32-7

2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID

Cat. No.: B2796404
CAS No.: 670266-32-7
M. Wt: 305.35
InChI Key: BFRSSWABGRHMRK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzenesulfonamido)benzoic Acid is a high-purity sulfonamide derivative designed for advanced chemical and pharmaceutical research. This compound features a benzoic acid core functionalized with a 2,4-dimethylbenzenesulfonamide group, making it a valuable intermediate in organic synthesis and a candidate for probing biological pathways. Its structural similarity to documented sulfonamido-benzoic acids suggests potential applications in antimicrobial research, as related compounds have shown activity against Gram-positive and Gram-negative bacteria . Furthermore, sulfonamide derivatives of this class are investigated for their ability to interact with and inhibit specific enzymes, such as penicillin-binding proteins (PBPs), which are critical targets in antibacterial development . Researchers also utilize analogous compounds to study the Wnt/β-catenin signaling pathway, where they can promote the degradation of β-catenin, indicating potential as a tool in oncology research . The molecular structure is characterized by a folded conformation, which can be confirmed by techniques like single-crystal X-ray diffraction, as performed on closely related molecules . This product is intended for use in assay development, molecular docking studies, and as a building block in medicinal chemistry. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-14(11(2)9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSSWABGRHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes acid-catalyzed hydrolysis, influenced by H<sub>2</sub>SO<sub>4</sub> concentration and temperature:

Conditions Products Yield Source
31.5% H<sub>2</sub>SO<sub>4</sub>, 22–24°C, 11 h2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide (2 )33%
64% H<sub>2</sub>SO<sub>4</sub>, 60°C, 4 hBis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane (4 )32%
>77% H<sub>2</sub>SO<sub>4</sub>Hydrolysis to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6 ) and desulfation to 1-(tert-butyl)-3,5-dimethylbenzene (7 )Variable

Mechanistically, the reaction proceeds via a 1,2-hydride shift in diol intermediates, followed by acid-promoted cleavage of the sulfonamide bond ( ). At higher H<sub>2</sub>SO<sub>4</sub> concentrations (>81%), complete hydrolysis of 2 occurs, favoring sulfonic acid (6 ) and hydrocarbon (7 ) formation ( ).

Condensation with Glyoxal

In aqueous H<sub>2</sub>SO<sub>4</sub>/acetonitrile, the sulfonamide reacts with glyoxal to form 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol (5 ), which undergoes rapid hydride shifts to yield 2 ( ). This reaction is temperature-sensitive:

  • Room temperature : Favors 2 (33% yield).

  • 60°C : Favors sulfane 4 (32% yield).

The equilibrium between 5 and 2 is driven by steric effects and acid strength ( ).

Friedel-Crafts Alkylation

Under TfOH catalysis in 1,2-DCE, the sulfonamide participates in Friedel-Crafts alkylation , yielding:

  • 2,2′-sulfonylbis(5-(tert-butyl)-1,3-dimethylbenzene) (14 ) (50% yield).

  • Minor sulfane 4 (11% yield) ( ).

This proceeds via S<sub>E</sub>Ar mechanisms, where electrophilic intermediates attack aromatic rings ( ).

Acid Chloride Formation

The benzoic acid moiety reacts with SOCl<sub>2</sub> or PCl<sub>5</sub> to form the corresponding acyl chloride , a key intermediate for amide couplings ( ). For example:

2-(2,4-Dimethylbenzenesulfonamido)benzoyl chloride reacts with amines to yield substituted amides, useful in peptide synthesis ( ).

Substitution Reactions

The 2,4-dimethylbenzenesulfonyl group directs electrophilic substitution:

Reagent Position Product Conditions
ClSO<sub>3</sub>HPara to -SO<sub>2</sub>NH-2,4-Dimethyl-5-sulfamoylbenzenesulfonic acid135°C, 4 h, H<sub>2</sub>SO<sub>4</sub> catalyst

Oxidation and Reduction

  • Oxidation : The benzoic acid group resists further oxidation, but the sulfonamide’s methyl groups can be oxidized to carboxylates under strong oxidants (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) ().

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonamide to a thioether, though this is less common ().

pKa-Dependent Reactivity

The compound’s acidity governs its solubility and reaction pathways:

  • Benzoic acid group : pKa ≈ 4.2 (similar to 2,4-dimethylbenzoic acid) ( ).

  • Sulfonamide NH : pKa ≈ 10.1 (weaker acid than analogous sulfonic acids) ( ).

Key Mechanistic Insights

  • Hydride Shifts : Central to condensation reactions, as seen in glyoxal-mediated pathways ( ).

  • Carbocation Stability : Acidic conditions stabilize intermediates during hydrolysis and rearrangement ( ).

  • Electrophilic Aromatic Substitution : Directed by electron-withdrawing sulfonamide groups ( ).

Scientific Research Applications

Synthesis and Production

2-(2,4-Dimethylbenzenesulfonamido)benzoic acid is synthesized through various methods, often involving the reaction of sulfonamide derivatives with benzoic acid or its derivatives under controlled conditions. The synthesis typically requires specific catalysts and solvents to achieve optimal yields.

Synthetic Route Example

A common synthetic route involves:

  • Chlorosulfonation : Reacting toluene derivatives with chlorosulfonic acid.
  • Ammonolysis : Converting the chlorosulfonated product into the sulfonamide.
  • Final Hydrolysis : Producing the benzoic acid derivative.

Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Tovaptan, which is used in treating conditions such as heart failure and polycystic kidney disease .
  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit significant antimicrobial properties against a range of pathogens. Although specific data for this compound is limited, related benzoic acid derivatives have shown efficacy against bacteria such as Mycobacterium tuberculosis and Escherichia coli.
    CompoundMinimum Inhibitory Concentration (MIC)Pathogen
    4-Nitrobenzoic Acid25 µg/mLMycobacterium tuberculosis
    3,5-Dinitrobenzoic Acid10 µg/mLEscherichia coli
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects of sulfonamide derivatives, making this compound a candidate for further exploration in treating inflammatory diseases.

Industrial Applications

  • Dyes and Pesticides : The compound is utilized as an intermediate in the synthesis of dyes and pesticides, contributing to the development of agricultural chemicals that are essential for crop protection .
  • Chemical Manufacturing : Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable in producing other organic compounds.

Case Study 1: Synthesis of Antihypertensive Agents

In a study focused on synthesizing Tovaptan analogs, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of using this compound in multi-step synthesis pathways to enhance yield and reduce reaction times.

Case Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial properties of various benzoic acid derivatives, including those containing sulfonamide groups. Results indicated that modifications to the sulfonamide moiety significantly affected antimicrobial activity, suggesting that this compound could be optimized for enhanced efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between 2-(2,4-dimethylbenzenesulfonamido)benzoic acid and analogous compounds:

Compound Name Backbone Substituents on Aromatic Ring Functional Groups Key Properties/Effects
This compound Benzoic acid 2,4-dimethyl Sulfonamido Enhanced hydrophobicity; potential T1R3 binding
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid () Phenylacetic acid 4-chloro Sulfonamido Electron-withdrawing Cl may reduce binding affinity vs. methyl groups
2-(4-Methylbenzoyl)benzoic acid () Benzoic acid 4-methyl Benzoyl (-CO-) Lower ΔGbinding for T1R3 vs. sulfonamido derivatives
4-Hydroxybenzoic acid () Benzoic acid 4-hydroxy Hydroxyl (-OH) Higher acidity (pKa ~4.5); increased solubility
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid () Benzoic acid 4-chloro-3-nitro; 2-hydroxy Sulfonamido, hydroxyl Strong electron-withdrawing effects (pKa 2.77)

Key Observations :

  • Backbone Influence : Replacing benzoic acid with phenylacetic acid () introduces steric bulk, which may alter receptor interactions or solubility.

Physicochemical Properties

Acidity (pKa)
  • The target compound’s pKa is expected to be lower than unsubstituted benzoic acid (pKa ~4.2) due to the electron-donating methyl groups stabilizing the deprotonated form.
  • Comparatively, 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid () exhibits a significantly lower pKa (2.77) due to the nitro group’s strong electron-withdrawing effect .
Solubility and Hydrophobicity
  • Compounds with polar groups (e.g., hydroxyethyl in ) exhibit higher solubility but may face challenges in membrane permeability.

Biological Activity

2-(2,4-Dimethylbenzenesulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid moiety, which contributes to its biological properties. The presence of the dimethylbenzene substituent enhances its lipophilicity, potentially aiding in membrane permeability and bioactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. For instance:

  • Inhibition of Viral Replication : Research indicates that sulfonamide compounds can inhibit the replication of various viruses. A related compound demonstrated an IC50 value of 0.8 µM against SARS-CoV-2, showcasing the potential for similar activity in related sulfonamide derivatives .
  • Broad-Spectrum Activity : Another study reported that sulfonamide derivatives exhibit activity against multiple viral strains, including Newcastle disease virus (NDV) and avian influenza virus (AIV), with some compounds showing IC50 values as low as 0.001 mg/mL against H9N2 viruses .

Anti-Inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways:

  • Cyclooxygenase Inhibition : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Case Study : A study involving a similar sulfonamide derivative reported significant reductions in inflammatory markers in animal models, suggesting that this compound may exhibit comparable effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or inflammatory processes.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability and influencing cellular signaling pathways.

Data Summary

Biological ActivityIC50 ValueReference
SARS-CoV-2 Inhibition0.8 µM
NDV Inhibition0.001 mg/mL
Anti-inflammatory EffectNot specified

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities (<0.1%).
  • NMR : 1^1H and 13^13C NMR confirm sulfonamide linkage (δ 10–12 ppm for NH) and aromatic substitution patterns .
    Advanced : Discrepancies in melting points or spectral data may arise from solvatomorphism. Thermoanalytical methods (DSC/TGA) differentiate polymorphs .

How can contradictions in reported biological activity data be systematically addressed?

Q. Advanced

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines).
  • Structural Analogues : Test derivatives (e.g., nitro- or hydroxy-substituted) to isolate pharmacophore contributions .
    Example : Discrepancies in antimicrobial activity may stem from variations in bacterial membrane permeability assays .

What computational methods predict binding interactions with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., COX-2 inhibition).
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and electrostatic potential maps for hydrogen-bond donor/acceptor sites .

How can polymorphism or solvatomorphism be controlled during crystallization?

Q. Advanced

  • Solvent Screening : Use Hansen solubility parameters to select solvents (e.g., ethanol vs. acetone) that favor specific polymorphs.
  • Seeding : Introduce pre-characterized crystals to direct nucleation .

What stability studies are critical for long-term storage, and how are degradation products characterized?

Q. Basic

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify labile groups (e.g., sulfonamide hydrolysis).
  • LC-MS : Identifies degradation products (e.g., benzoic acid or sulfonic acid derivatives) .

How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance receptor binding.
  • Pharmacokinetic Profiling : Assess logP (octanol/water) and plasma protein binding to balance potency and bioavailability .

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